PROTAC-Mediated AR Degradation Potency (DC50) vs. Enzalutamide
When incorporated into the PROTAC degrader ARCC-4, the target compound as a warhead enables potent degradation of the androgen receptor, achieving a DC50 of 5 nM and a Dmax of over 95% in VCaP prostate cancer cells [1]. In a direct comparison, the parent AR antagonist enzalutamide (the warhead for another PROTAC) shows no degradation effect (DC50 not applicable, Dmax 0%) in the same assay system [2]. This demonstrates that the specific warhead is essential for inducing degradation, a function beyond simple receptor antagonism.
| Evidence Dimension | Androgen Receptor (AR) Degradation Potency and Efficacy |
|---|---|
| Target Compound Data | DC50 = 5 nM; Dmax > 95% |
| Comparator Or Baseline | Enzalutamide: No degradation (DC50 not applicable, Dmax 0%) |
| Quantified Difference | Target compound-based PROTAC achieves near-complete degradation, while comparator has zero degradation effect. |
| Conditions | VCaP prostate cancer cells; western blot quantification of AR protein levels. |
Why This Matters
For research requiring AR elimination, this warhead enables a functional PROTAC, whereas enzalutamide is ineffective for this purpose, making procurement critical for degrader synthesis.
- [1] Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Communications Biology, 1, 100. (Table 1). View Source
- [2] Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Communications Biology, 1, 100. (Table 1). View Source
